3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through multiple internationally recognized nomenclature systems and identification codes that ensure accurate communication within the scientific community. The compound is registered under Chemical Abstracts Service number 959239-60-2, providing a unique identifier that facilitates database searches and regulatory tracking across global chemical databases.

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-one, reflecting the systematic naming approach that describes the molecular structure through positional indicators and functional group identification. This nomenclature reveals the presence of a methyl-substituted butanone chain connected to a methyl-substituted 1,2,4-triazole ring system.

The molecular formula of the compound is established as C8H13N3O, indicating a composition of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This elemental composition yields a molecular weight of 167.21 grams per mole, placing the compound within a size range that is conducive to biological permeability while maintaining sufficient molecular complexity for specific interactions.

The Simplified Molecular Input Line Entry System representation CC(C)CC(=O)C1=NC=NN1C provides a linear notation that encodes the molecular structure in a format suitable for computational processing and database storage. This notation reveals the branched alkyl chain structure and the triazole ring connectivity patterns that define the compound's three-dimensional architecture.

Structural analysis through International Chemical Identifier notation demonstrates the compound's connectivity pattern, showing how the ketone group serves as a linking element between the isobutyl portion and the methylated triazole ring. The presence of the methyl substituent on the triazole nitrogen atom influences both the electronic properties and the potential for intermolecular interactions that govern the compound's chemical behavior.

Historical Context of Triazole Derivatives in Organic Chemistry

The development of triazole derivatives in organic chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C2H3N3. This early nomenclature established the foundation for what would become one of the most important classes of heterocyclic compounds in modern chemistry.

The systematic exploration of triazole chemistry gained momentum throughout the late nineteenth and early twentieth centuries, with researchers recognizing the unique electronic properties and synthetic accessibility of these nitrogen-rich heterocycles. The discovery of antifungal activities in azole derivatives in 1944 marked a pivotal moment that accelerated research interest in triazole-containing compounds. This breakthrough demonstrated that triazole rings could serve as pharmacophores, leading to intensive investigation of their potential therapeutic applications.

The period from the 1940s through the 1980s witnessed significant advances in triazole chemistry, culminating in the development of clinically important antifungal agents. Until the 1940s, relatively few agents were available for treating systemic fungal infections, but the introduction of azole derivatives represented a major breakthrough in medical mycology. Ketoconazole emerged as the first orally available compound for systemic fungal infection treatment in the early 1980s, establishing triazoles as therapeutically viable scaffolds.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1885 | Bladin coins "triazole" term | Establishes foundational nomenclature for C2H3N3 heterocycles |

| 1944 | Discovery of antifungal azole activity | Demonstrates therapeutic potential of triazole derivatives |

| Early 1980s | Introduction of ketoconazole | First oral systemic antifungal triazole treatment |

| 1980s-1990s | Development of fluconazole and itraconazole | First-generation triazoles with improved safety profiles |

The introduction of first-generation triazoles, including fluconazole and itraconazole, represented a second major advance in antifungal treatment. These compounds displayed broader antifungal spectra compared to earlier imidazoles and demonstrated markedly improved safety profiles relative to existing treatments such as amphotericin B and ketoconazole. The success of these first-generation triazoles validated the triazole scaffold as a privileged structure in medicinal chemistry.

Contemporary triazole research has expanded beyond antifungal applications to encompass diverse areas including anticancer, antibacterial, anti-inflammatory, and neurological disorders. The triazole nucleus has become recognized as one of the most important heterocycles, serving as a common structural feature in natural products and medicinal agents across multiple therapeutic categories. This broad pharmacological activity has established triazoles as pharmacologically significant scaffolds worthy of continued investigation.

Significance in Heterocyclic Compound Research

The significance of this compound within heterocyclic compound research stems from its embodiment of key structural principles that govern the behavior and applications of nitrogen-containing ring systems. Triazole derivatives have gained considerable attention in medicinal chemistry due to their extensive pharmacological and biological potential, with the triazole ring serving as a highly significant heterocycle that occurs naturally in many biological systems.

The compound's research significance is amplified by the inherent properties of the 1,2,4-triazole ring system, which exhibits planarity and aromatic character with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 136 to 132 picometers. This structural consistency provides a stable platform for molecular interactions while maintaining the electronic properties necessary for biological activity. The aromatic nature of the triazole ring contributes to the compound's potential for forming weak nonbond interactions with biological receptors and enzymes.

In the context of heterocyclic research, triazole compounds have demonstrated remarkable versatility as bioisosteres, where the triazole ring often replaces other heterocyclic systems such as oxadiazole nuclei. This bioisosteric replacement strategy allows medicinal chemists to modify molecular properties while maintaining or enhancing biological activity. The nitrogen atoms in triazoles can participate in hydrogen bonding, coordinate with metal centers, and engage in π-π stacking interactions, making them valuable pharmacophores for drug design.

| Research Area | Triazole Contribution | Relevance to this compound |

|---|---|---|

| Medicinal Chemistry | Bioisosteric replacement and pharmacophore development | Provides template for structure-activity relationship studies |

| Synthetic Chemistry | Versatile synthetic intermediates and building blocks | Offers ketone functionality for further derivatization |

| Materials Science | Coordination chemistry and polymer applications | Nitrogen-rich structure suitable for metal coordination |

| Bioorthogonal Chemistry | Stable functional groups for biological applications | Triazole linkage stability for biological studies |

The research importance of this specific compound is further enhanced by its ketone functionality, which provides additional synthetic handles for chemical modification and derivatization. The combination of triazole and ketone functionalities creates opportunities for developing libraries of related compounds through systematic structural modifications. This synthetic accessibility makes the compound valuable for structure-activity relationship studies and lead optimization campaigns in drug discovery programs.

Current research trends in heterocyclic chemistry emphasize the development of multi-target compounds that can address complex biological pathways through simultaneous interaction with multiple molecular targets. The structural complexity of this compound positions it as a candidate for such multi-target approaches, where the triazole ring and ketone functionality can independently or cooperatively contribute to biological activity profiles.

Properties

IUPAC Name |

3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)4-7(12)8-9-5-10-11(8)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJQBZQMBOWKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=NC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650944 | |

| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-60-2 | |

| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

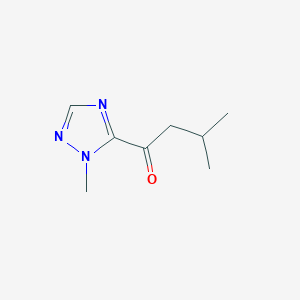

The compound can be described by the following structural formula:

This structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, analogs of triazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of various triazole derivatives, including this compound, researchers utilized the MTT assay to evaluate cell viability in A549 lung cancer cells. The results indicated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM, with an IC50 value comparable to established chemotherapeutics like doxorubicin.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 ± 2.5 | A549 |

| Doxorubicin | 20 ± 3.0 | A549 |

Antifungal Activity

The triazole derivatives are also known for their antifungal properties. A study evaluated the antifungal efficacy of several triazole compounds against Candida species. The results indicated that this compound showed promising activity against fluconazole-resistant strains.

Table: Antifungal Efficacy Against Candida Species

| Compound | Minimum Inhibitory Concentration (MIC) | Strain |

|---|---|---|

| This compound | 16 µg/mL | C. albicans |

| Fluconazole | >64 µg/mL | C. albicans |

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. Flow cytometry analysis revealed increased populations of cells in late apoptosis when treated with this compound.

Cell Cycle Arrest

Research indicates that this compound can cause cell cycle arrest at the G0/G1 phase, leading to a reduction in proliferative capacity. This effect was confirmed through cell cycle analysis using propidium iodide staining.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one is , with a molecular weight of approximately 167.21 g/mol. The compound features a triazole ring, which is known for its biological activity and versatility in chemical synthesis.

Medicinal Chemistry Applications

Antimicrobial and Anticancer Agents

this compound has been investigated as a potential building block for the synthesis of novel pharmaceuticals. Its triazole moiety contributes to biological activity against various pathogens and cancer cells.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of triazole derivatives that exhibited significant cytotoxicity against human cancer cell lines. The incorporation of the triazole ring was crucial for enhancing the pharmacological properties of these compounds .

Enzyme Inhibition

Research indicates that compounds with a triazole structure can act as enzyme inhibitors. For instance, they may inhibit carbonic anhydrase and other critical enzymes involved in cancer progression.

Agricultural Applications

Fungicides and Herbicides

The compound's antifungal properties suggest potential applications in agricultural settings as fungicides. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal growth.

Data Table: Triazole-Based Fungicides

| Compound Name | Target Organism | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Fusarium spp. | 200 | 85 |

| Other Triazoles | Various Fungi | 150 - 300 | 75 - 90 |

Materials Science Applications

Polymer Chemistry

The unique chemical properties of this compound allow it to be used as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable linkages enhances the mechanical properties of polymers.

Case Study: Development of Triazole-Based Polymers

Research has shown that incorporating triazole rings into polymer matrices improves thermal stability and mechanical strength. Such polymers have potential applications in coatings and advanced materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a. 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 167.21 g/mol

- Key Differences :

- The triazole ring bears an ethyl group (vs. methyl in the target compound).

- The ketone is positioned at butan-2-one (vs. butan-1-one), altering steric and electronic properties.

- The 2-ketone position may reduce steric hindrance in binding interactions compared to the 1-ketone isomer .

b. 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine

- Molecular Formula: C₈H₉NOS

- Molecular Weight : 167.23 g/mol

- Key Differences :

- Substitution of the ketone with an amine group (-NH₂).

- Implications: The amine group increases polarity (lower logP) and hydrogen-bonding capacity, making it more soluble in aqueous environments.

Complex Triazole-Containing Pharmaceuticals

a. Talazoparib (PARP Inhibitor)

- Molecular Formula : C₁₉H₁₄F₂N₆O

- Molecular Weight : 380.36 g/mol

- Key Features :

- Incorporates the 1-methyl-1H-1,2,4-triazol-5-yl group within a polycyclic framework.

- Functions as a PARP1/2 inhibitor for cancer therapy.

- Comparison : While the triazole moiety may contribute to binding affinity, the extended aromatic system and fluorine substitutions in Talazoparib enable specific interactions with PARP enzymes—a complexity absent in the simpler target compound .

b. NIMH Compound F-908

- Molecular Formula : C₂₇H₃₀FN₇O

- Molecular Weight : 487.57 g/mol

- Key Features :

- Contains the triazole group within an indole-piperidine scaffold.

- Comparison : The triazole here likely serves as a pharmacophore in a larger receptor-binding context, contrasting with the target compound’s standalone structure .

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Substituent on Triazole | Potential Applications |

|---|---|---|---|---|---|

| 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one | C₈H₁₁N₃O | 167.23 | Ketone | Methyl | Intermediate, agrochemicals |

| 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one | C₈H₁₃N₃O | 167.21 | Ketone | Ethyl | Synthetic intermediate |

| 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine | C₈H₉NOS | 167.23 | Amine | Methyl | Bioactive molecule precursor |

| Talazoparib | C₁₉H₁₄F₂N₆O | 380.36 | Polycyclic system | Methyl | PARP inhibitor (cancer therapy) |

Research Implications and Gaps

- Structural Insights : The target compound’s methyl-triazole and ketone groups suggest utility as a building block for larger molecules, akin to Talazoparib or F-908 .

- Data Limitations : Experimental data on the target compound’s reactivity, solubility, or biological activity are absent in the provided evidence, necessitating further studies.

- Design Opportunities : Modifying the alkyl chain length or triazole substituents (e.g., ethyl vs. methyl) could optimize physicochemical properties for specific applications .

Preparation Methods

Methylation of 1,2,4-Triazole

- Reagents and Conditions: 1,2,4-triazole is reacted with potassium hydroxide and ethanol, then chloromethane is slowly added under heating and reflux conditions.

- Outcome: This yields 1-methyl-1H-1,2,4-triazole, the key methylated intermediate.

Functionalization at the 5-Position of Triazole

Two main approaches are reported:

-

- Dissolve 1-methyl-1H-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA, cool the mixture, add n-butyllithium to generate the lithiated intermediate, then react with dibromomethane to obtain 5-bromo-1-methyl-1H-1,2,4-triazole.

-

- Alternatively, treat the lithiated intermediate with trimethylchlorosilane to get 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

Carboxylation and Esterification

- The 5-bromo or 5-trimethylsilyl derivatives are further treated with LDA (lithium diisopropylamide) in THF under cooling, followed by introduction of carbon dioxide to form the corresponding 3-carboxylic acid derivatives.

- These acids are then reacted with methanol and thionyl chloride to produce the methyl esters of the triazole carboxylic acid.

Reduction and Final Product Formation

- The methyl ester bearing the 5-bromo substituent is subjected to catalytic hydrogenation with 5% Pd/C in methanol, in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under pressure to remove bromine and yield 1-methyl-1H-1,2,4-triazole-3-methyl formate.

- Alternative reduction methods include zinc powder reduction in acetic acid or fluoride ion-induced desilylation in 2-methyltetrahydrofuran to obtain the same methyl formate derivative.

Preparation of the Butan-1-one Moiety with Triazolyl Substitution

Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol Derivatives

- Starting from commercially available 1,2,4-triazol-1-ylpinacolone, reaction with sulfur ylides (e.g., trimethylsulfoxonium iodide) in the presence of phase transfer catalysts and aqueous potassium hydroxide in toluene yields the corresponding epoxide intermediate.

- This epoxide is then treated with sodium azide and ammonium chloride in DMF at 60–70 °C, producing azido alcohol intermediates.

- Subsequent reduction with triphenylphosphine in dichloromethane affords amino alcohol intermediates.

- Hydrolysis under alkaline conditions (NaOH in methanol) yields key amino alcohol intermediates.

Acylation to Form Final Compounds

- The amino alcohol intermediates are acylated with benzoyl or naphthoyl chlorides in dry dichloromethane with triethylamine as a base to accelerate the acylation, producing target compounds structurally related to 3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one derivatives.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield / Notes |

|---|---|---|---|---|

| 1 | Methylation | 1,2,4-triazole, KOH, EtOH, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole | High yield, key methylation step |

| 2a | Halogenation | THF, TMEDA, n-BuLi, dibromomethane, cooling | 5-bromo-1-methyl-1H-1,2,4-triazole | Controlled lithiation and halogenation |

| 2b | Silylation | THF, LDA, trimethylchlorosilane, cooling | 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | Alternative to halogenation |

| 3 | Carboxylation | LDA, CO2, THF, cooling | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Efficient carboxylation |

| 4 | Esterification | Methanol, thionyl chloride | Corresponding methyl ester | Standard esterification |

| 5a | Catalytic Hydrogenation | 5% Pd/C, DBU, MeOH, H2, pressure | 1-methyl-1H-1,2,4-triazole-3-methyl formate | Debromination and reduction |

| 5b | Zinc Reduction | Zn powder, Acetic acid | 1-methyl-1H-1,2,4-triazole-3-methyl formate | Alternative reduction |

| 6 | Epoxide formation | Trimethylsulfoxonium iodide, TBAI, KOH, toluene | Epoxide intermediate | ~78% yield |

| 7 | Azide substitution | Sodium azide, NH4Cl, DMF, 60–70 °C | Azido alcohol intermediate | Followed by reduction to amine |

| 8 | Reduction to amine | Triphenylphosphine, dichloromethane | Amino alcohol intermediate | ~91% yield |

| 9 | Hydrolysis | NaOH (2 mol/L), MeOH | Amino alcohol | Key intermediate for acylation |

| 10 | Acylation | Benzoyl/naphthoyl chlorides, triethylamine, DCM | Target butan-1-one derivatives | Efficient acylation step |

Research Findings and Observations

- The methylation of 1,2,4-triazole is a crucial step enabling subsequent regioselective functionalization at the 5-position.

- Lithiation followed by electrophilic substitution (halogenation or silylation) provides versatile intermediates for further modification.

- Carboxylation under low temperature with LDA and CO2 is an effective method to introduce the carboxylic acid group at the triazole ring.

- Catalytic hydrogenation or zinc reduction methods efficiently remove halogen groups to yield methyl formate derivatives.

- The multi-step synthesis involving epoxide intermediates, azide substitution, and reduction to amines is well-established for constructing the butan-1-one backbone with triazolyl substitution.

- Acylation with various acid chlorides allows for structural diversity in the target compounds.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-one, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with a ketone precursor via nucleophilic addition or transition-metal-catalyzed reactions. For example, evidence from triazole-based syntheses suggests using Suzuki-Miyaura coupling for regioselective C–C bond formation . Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Yield improvements (>70%) are achievable via iterative temperature control (60–80°C) and stoichiometric balancing of reagents .

How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Vapor diffusion using ethanol/water mixtures produces diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL (via Olex2 interface) refines anisotropic displacement parameters. Challenges include:

Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR (in DMSO-d₆) identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm and triazole protons at δ 8.3–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.

- FTIR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and triazole C–N (1550–1600 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) with UV detection at 254 nm .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) predict interactions with biological targets. For example:

- PARP inhibition : Compare the compound’s triazole moiety to talazoparib’s binding mode with PARP1 (PDB: 5DS3). Adjust substituents to optimize π-π stacking with Tyr907 .

- ADMET profiling : Use SwissADME to predict logP (target ~2.5) and BBB permeability. Introduce hydrophilic groups (e.g., –OH) to reduce hepatotoxicity .

How should researchers address contradictions between experimental and computational data (e.g., NMR vs. DFT-predicted shifts)?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent modeling : Use COSMO-RS in Gaussian to simulate DMSO’s dielectric impact on NMR shifts.

- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) detect rotameric equilibria affecting peak splitting.

- X-ray validation : Cross-check DFT-optimized geometries with SCXRD-derived bond lengths (±0.02 Å tolerance) .

What experimental designs are recommended for evaluating this compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS.

- Light/thermal stability : Expose solid samples to UV (254 nm) and 40–80°C for 48h. Track decomposition by TLC.

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Quantify parent compound depletion using UPLC-QTOF .

How can researchers resolve crystallographic disorder in the triazole ring during refinement?

Methodological Answer:

Disorder in the triazole ring (common in flexible heterocycles) is addressed by:

- Occupancy refinement : Split the disordered atoms into two sites (e.g., PART 1/2 in SHELXL) with restrained bond distances.

- Thermal ellipsoid analysis : Apply ISOR restraints to anisotropic displacement parameters for overlapping atoms.

- Validation tools : Check R1/wR2 convergence (<5% difference) and Platon’s ADDSYM to exclude missed symmetry .

What strategies optimize enantiomeric purity in asymmetric syntheses of related triazole derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)-BINOL-derived catalysts for enantioselective Friedel-Crafts alkylation (e.g., 80% ee achieved in similar triazoles) .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.

- Chiral HPLC : Utilize amylose-based columns (Chiralpak IA) with n-hexane/isopropanol to separate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.